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Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative in-vitro toxicity evaluation of the anti-diabetic drug Dapagliflozin and its related

impurities. This analysis is benchmarked against other Sodium-Glucose Cotransporter 2

(SGLT2) inhibitors, offering a comprehensive overview supported by experimental data and

detailed methodologies.

Executive Summary
Dapagliflozin, a leading SGLT2 inhibitor for the management of type 2 diabetes, demonstrates

a favorable in-vitro safety profile. However, impurities generated during its synthesis can

present toxicological risks. This guide synthesizes available in-vitro data on the cytotoxicity,

genotoxicity, and mitochondrial toxicity of Dapagliflozin and its impurities, and compares these

findings with those of other SGLT2 inhibitors like Canagliflozin and Empagliflozin. The data

indicates that while Dapagliflozin and some of its impurities are relatively safe at therapeutic

concentrations, certain impurities can exhibit significant cytotoxicity at higher concentrations.

Comparative analyses with other SGLT2 inhibitors reveal varying off-target effects, particularly

concerning mitochondrial function.

Comparative Toxicity Data
The following tables summarize the quantitative data from various in-vitro toxicity studies on

Dapagliflozin, its related impurities, and other SGLT2 inhibitors.

Table 1: Cytotoxicity of Dapagliflozin and Its Impurities in 3T3 Cells
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Compound Assay Concentration Results

Dapagliflozin MTT Assay Up to 100 µM
No significant

cytotoxicity observed

Neutral Red Uptake Up to 100 µM
No significant

cytotoxicity observed

Impurity 1 MTT Assay Up to 100 µM
No significant

cytotoxicity observed

Neutral Red Uptake Up to 100 µM
No significant

cytotoxicity observed

Impurity 2 MTT Assay Up to 100 µM
No significant

cytotoxicity observed

Neutral Red Uptake Up to 100 µM
No significant

cytotoxicity observed

Impurity 3 MTT Assay 0.5 µM
Significant cytotoxicity

observed

Neutral Red Uptake 0.5 µM
Significant cytotoxicity

observed

Data synthesized from Bueno et al.[1]

Table 2: Genotoxicity of Dapagliflozin and Its Impurities
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Compound Assay Cell Line Concentration Results

Dapagliflozin Comet Assay 3T3 Not specified
No DNA damage

detected.[1]

Impurity 1 Comet Assay 3T3 Not specified
No DNA damage

detected.[1]

Impurity 2 Comet Assay 3T3 Not specified
No DNA damage

detected.[1]

Impurity 3 Comet Assay 3T3 Not specified
No DNA damage

detected.[1]

Dapagliflozin

Dimer Impurity
Ames Test

S. typhimurium &

E. coli
Up to 1 µ g/plate

Non-mutagenic.

[2][3]

Micronucleus

Test
TK6 Up to 500 µg/mL

Non-clastogenic.

[2][3]

Table 3: Comparative Mitochondrial Toxicity of SGLT2 Inhibitors in HUVECs

Compound Assay Concentration Results

Dapagliflozin
Oxygen Consumption

Rate (OCR)
100 µM

7% decrease in OCR.

[4][5]

Canagliflozin
Oxygen Consumption

Rate (OCR)
100 µM

60% decrease in

OCR.[4][5]

Empagliflozin
Oxygen Consumption

Rate (OCR)
100 µM

No significant effect

on OCR.[4][5]

Ertugliflozin
Oxygen Consumption

Rate (OCR)
100 µM

No significant effect

on OCR.[4][5]

Dapagliflozin ADP/ATP Ratio 3, 10 µM No effect.[4][5]

Canagliflozin ADP/ATP Ratio 10, 100 µM
Increased ADP/ATP

ratio.[4][5]

Ertugliflozin ADP/ATP Ratio 3, 10 µM No effect.[4][5]
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Experimental Protocols
Detailed methodologies for the key in-vitro toxicity assays are provided below.

Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability.

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for

24 hours.

Treatment: Expose the cells to various concentrations of the test compounds (Dapagliflozin,

impurities, or other SGLT2 inhibitors) and incubate for a specified period (e.g., 24, 48, or 72

hours).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent

(e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the control (untreated cells).

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the

lysosomes of viable cells.

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

Neutral Red Incubation: After treatment, remove the medium and add 100 µL of a neutral red

solution (e.g., 50 µg/mL in serum-free medium). Incubate for 3 hours at 37°C.
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Dye Extraction: Wash the cells with PBS and then add 150 µL of a destain solution (e.g.,

50% ethanol, 49% water, 1% acetic acid) to extract the dye.

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at

540 nm. Cell viability is calculated as a percentage of the control.

Genotoxicity Assay
1. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual

cells.

Cell Preparation: After treatment, harvest the cells and resuspend them in low melting point

agarose.

Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated

with normal melting point agarose.

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove

cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer

to unwind the DNA. Then, subject the DNA to electrophoresis, during which damaged DNA

fragments will migrate out of the nucleoid, forming a "comet tail."

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or

SYBR Green) and visualize the comets using a fluorescence microscope.

Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail

and the intensity of DNA in the tail relative to the head.

Mitochondrial Toxicity Assay
1. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the potential across the inner mitochondrial membrane, a key indicator of

mitochondrial health.
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Cell Seeding and Treatment: Culture and treat cells as described for the viability assays.

Dye Loading: Incubate the cells with a fluorescent cationic dye that accumulates in the

mitochondria in a potential-dependent manner (e.g., JC-1, TMRM, or TMRE). For example,

with JC-1, healthy cells with a high ΔΨm will show red fluorescence (J-aggregates), while

apoptotic cells with a low ΔΨm will exhibit green fluorescence (JC-1 monomers).

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence

microplate reader, flow cytometer, or fluorescence microscope. A decrease in the red/green

fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM/TMRE) indicates a

loss of mitochondrial membrane potential.

Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying cellular mechanisms, the

following diagrams are provided.
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Caption: Workflow for in-vitro toxicity evaluation of Dapagliflozin and its related compounds.
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Caption: General signaling pathways involved in in-vitro cytotoxicity.
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This comparative guide provides a detailed overview of the in-vitro toxicity of Dapagliflozin and

its impurities, with a comparative perspective on other SGLT2 inhibitors. The data suggests that

while Dapagliflozin is generally safe in the tested in-vitro models, specific impurities can pose a

cytotoxic risk. Furthermore, different SGLT2 inhibitors exhibit distinct profiles of mitochondrial

toxicity, with Canagliflozin showing a more pronounced effect compared to Dapagliflozin and

Empagliflozin. These findings underscore the importance of rigorous impurity profiling and

comparative toxicological assessments in drug development. The provided experimental

protocols and workflows serve as a valuable resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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